Propranolol, a non-selective β-adrenergic blocking agent, has been widely used in the treatment of cardiovascular diseases such as hypertension and arrhythmias. Its therapeutic effects extend beyond these traditional applications, as evidenced by its efficacy in treating infantile haemangiomas, vascular malformations, and even certain aspects of thyroid function. The racemic mixture of propranolol consists of two enantiomers, with the S(-) enantiomer being the more potent β-blocker. The focus of this analysis is on the racemic compound, particularly the 7-methoxy derivative, which has been less studied but may offer unique advantages in clinical practice.
Propranolol has revolutionized the treatment of infantile haemangiomas (IHs), with rapid action in cases involving dyspnoea, haemodynamic compromise, and ulceration. It not only stabilizes the growth of IHs but also promotes involution, shortening the natural course of the condition. The mechanisms proposed include vasoconstriction, inhibition of vasculogenesis and angiogenesis, and disruption of cell survival pathways1.
In the treatment of cerebral cavernous malformations (CCM), propranolol's β1 adrenergic receptor antagonism has been shown to reduce lesion burden in animal models. This suggests potential applications in human CCM disease, offering a non-invasive therapeutic option4.
Propranolol's antihypertensive effects are attributed to a combination of factors, including reduced cardiac output and central nervous system effects that diminish sympathetic nerve output. The drug's efficacy varies with plasma renin activity, being most effective in patients with high renin levels510.
The interaction of propranolol with the thyrotropin receptor suggests a role in modulating thyroid function, potentially affecting the treatment of thyroid-related disorders6.
Studies on fish species have revealed that propranolol can affect heart rate and development, indicating a need for caution regarding its environmental impact and potential effects on wildlife7.
Propranolol's effects on heart rate and sympathetic nervous activity have been extensively studied, providing insights into its role in managing cardiovascular conditions and its potential for reducing the risk of cardiovascular events58.
Although primarily a β-blocker, propranolol has been observed to interact with alpha adrenergic receptors, suggesting a more complex pharmacological profile that may influence its clinical applications9.
Propranolol's primary mechanism of action involves the antagonism of β-adrenergic receptors, which leads to a decrease in heart rate and blood pressure, as well as reduced cardiac output. This β-blockade is also responsible for its anti-arrhythmic properties, as it suppresses the peak transient sodium conductance in nerve membranes, leading to a shift in the action potential and a reduction in excitability3. In the context of haemangiomas and vascular malformations, propranolol inhibits angiogenesis by affecting endothelial cell proliferation, migration, and differentiation, as well as interfering with growth factor signaling pathways124. Additionally, propranolol has been shown to influence the thyrotropin receptor, enhancing the binding of thyrotropin to thyroid membranes and potentially affecting thyroid function6.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: